Cas no 2227719-87-9 ((2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine)

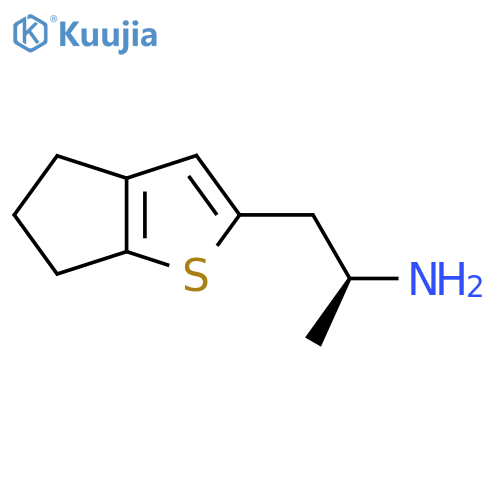

2227719-87-9 structure

商品名:(2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine

(2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine

- 2227719-87-9

- EN300-1732587

- (2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine

-

- インチ: 1S/C10H15NS/c1-7(11)5-9-6-8-3-2-4-10(8)12-9/h6-7H,2-5,11H2,1H3/t7-/m0/s1

- InChIKey: WCXXABWNKDCUQH-ZETCQYMHSA-N

- ほほえんだ: S1C(C[C@H](C)N)=CC2=C1CCC2

計算された属性

- せいみつぶんしりょう: 181.09252066g/mol

- どういたいしつりょう: 181.09252066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

(2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1732587-0.5g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 0.5g |

$2149.0 | 2023-09-20 | ||

| Enamine | EN300-1732587-0.05g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 0.05g |

$1880.0 | 2023-09-20 | ||

| Enamine | EN300-1732587-0.25g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 0.25g |

$2059.0 | 2023-09-20 | ||

| Enamine | EN300-1732587-0.1g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 0.1g |

$1970.0 | 2023-09-20 | ||

| Enamine | EN300-1732587-1g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 1g |

$2239.0 | 2023-09-20 | ||

| Enamine | EN300-1732587-5g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 5g |

$6492.0 | 2023-09-20 | ||

| Enamine | EN300-1732587-5.0g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 5g |

$6492.0 | 2023-06-04 | ||

| Enamine | EN300-1732587-10.0g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 10g |

$9627.0 | 2023-06-04 | ||

| Enamine | EN300-1732587-2.5g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 2.5g |

$4388.0 | 2023-09-20 | ||

| Enamine | EN300-1732587-10g |

(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |

2227719-87-9 | 10g |

$9627.0 | 2023-09-20 |

(2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2227719-87-9 ((2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬